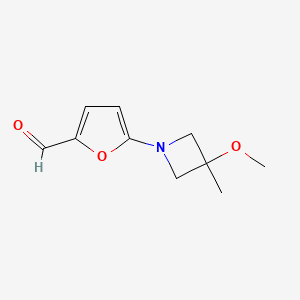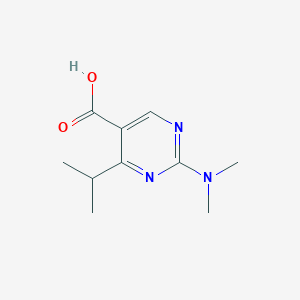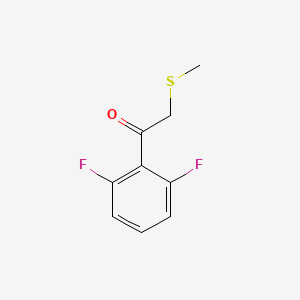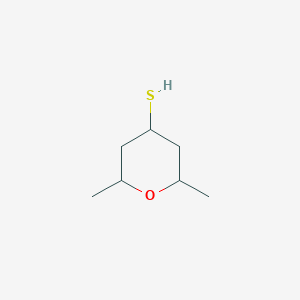
3-(2-Fluoropyridin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoropyridin-3-yl)phenol is a chemical compound with the molecular formula C11H8FNO It consists of a phenol group attached to a pyridine ring that is substituted with a fluorine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoropyridin-3-yl)phenol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the phenol group.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to achieve high yields and purity suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoropyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(2-Fluoropyridin-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are studied for their potential as imaging agents in biological systems.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoropyridin-3-yl)phenol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Lacks the phenol group, making it less versatile in certain chemical reactions.
3-Fluoropyridine: Similar structure but different substitution pattern, leading to different reactivity.
4-Fluoropyridine: Another isomer with distinct chemical properties.
Uniqueness
3-(2-Fluoropyridin-3-yl)phenol is unique due to the presence of both a fluorine atom and a phenol group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields of research .
Propriétés
Formule moléculaire |
C11H8FNO |
|---|---|
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
3-(2-fluoropyridin-3-yl)phenol |
InChI |
InChI=1S/C11H8FNO/c12-11-10(5-2-6-13-11)8-3-1-4-9(14)7-8/h1-7,14H |
Clé InChI |
PCWRPRPVNSTIIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C2=C(N=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]ethan-1-ol](/img/structure/B13219778.png)
![Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13219783.png)



![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)




